Guanosine, 1-methyl-3'-O-methyl-
Description
The exact mass of the compound Guanosine, 1-methyl-3'-O-methyl- is 311.12296866 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1-methylpurin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-7(19)8(21-2)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7-,8-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWCSDZDAGWXEN-IOSLPCCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303136 | |
| Record name | Guanosine, 1-methyl-3′-O-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74466-66-3 | |
| Record name | Guanosine, 1-methyl-3′-O-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74466-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanosine, 1-methyl-3′-O-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Expanding Landscape of Post Transcriptional and Post Synthetic Nucleic Acid Modifications
The central dogma of molecular biology, which describes the flow of genetic information from DNA to RNA to protein, is elegantly simple. However, the reality within the cell is far more nuanced. RNA molecules, once transcribed from a DNA template, are often not immediately ready for their functional roles. They undergo a series of chemical alterations known as post-transcriptional modifications. lecturio.comnih.gov These modifications are not mere decorations; they are critical for the proper functioning of various RNA types, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). nih.govnews-medical.net
There are over 160 known types of post-transcriptional modifications, ranging from simple additions of a methyl group to more complex rearrangements of the nucleoside structure. nih.govnih.gov These alterations can influence RNA stability, localization within the cell, and the accuracy of translation. nih.govnih.gov For instance, the addition of a 7-methylguanosine (B147621) cap to the 5' end of eukaryotic mRNAs is essential for their protection from degradation and for initiating protein synthesis. wikipedia.orgwikipedia.org
Beyond the naturally occurring modifications, the field of synthetic nucleic acid chemistry allows for the creation of nucleoside analogues with novel properties. wikipedia.org These synthetic modifications are invaluable tools for research, enabling scientists to probe the structure and function of nucleic acids with greater precision. Furthermore, nucleoside-modified messenger RNA (modRNA) has emerged as a powerful therapeutic platform, most notably in the development of mRNA vaccines. wikipedia.org By replacing standard nucleosides with modified versions, such as N1-methyl-pseudouridine, it is possible to reduce the inflammatory response to foreign RNA while maintaining effective protein translation. wikipedia.org
The study of both natural and synthetic modifications is a rapidly evolving field. Advanced analytical techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) are crucial for the detection and quantification of these modified nucleosides, providing insights into their dynamic roles in cellular processes. nih.govnih.govacs.org
Classification and Biological Significance of Guanosine Derivatives in Ribonucleic Acids
Guanosine (B1672433), a purine (B94841) nucleoside, is a frequent target for post-transcriptional modification, leading to a diverse family of derivatives with specialized functions. These modifications can occur on the guanine (B1146940) base or the ribose sugar and are found in virtually all types of RNA across all domains of life. mdpi.com
One of the most well-studied guanosine modifications is N1-methylguanosine (m1G) . wikipedia.org This modification involves the addition of a methyl group to the nitrogen atom at position 1 of the guanine base, resulting in a fixed positive charge. wikipedia.org In tRNA, m1G is commonly found at position 37, just 3' to the anticodon. wikipedia.orgnih.gov This m1G37 modification is critical for maintaining the correct reading frame during protein synthesis by preventing frameshift errors. wikipedia.org The biosynthesis of m1G is carried out by specific tRNA methyltransferase enzymes, which are essential for the viability of many organisms. wikipedia.orgnih.gov
Another important class of modifications involves the ribose sugar. 2'-O-methylation (Nm) , the addition of a methyl group to the 2'-hydroxyl group of the ribose, is one of the most common RNA modifications. nih.govnih.govamerigoscientific.com This modification is found in tRNA, rRNA, and other RNA species and is crucial for RNA stability, folding, and interaction with other molecules. amerigoscientific.comontosight.airesearchgate.net 2'-O-methylation can protect RNA from degradation and influences the secondary structure of the RNA molecule. amerigoscientific.comontosight.ai
The specific compound of interest, Guanosine, 1-methyl-3'-O-methyl- , represents a "multi-modified" nucleoside, bearing alterations on both the guanine base (1-methyl) and the ribose sugar (3'-O-methyl). While 2'-O-methylation is widespread, 3'-O-methylation is a less common but significant modification. A single 3'-O-methyl modification at the 3' end of an oligonucleotide can prevent its extension by polymerases, a property utilized in various molecular biology applications. genelink.com
The table below summarizes some key modified guanosine derivatives and their functions.
| Modified Nucleoside | Location | Function |
| N1-methylguanosine (m1G) | tRNA (position 37) | Prevents translational frameshifting. wikipedia.org |
| N7-methylguanosine (m7G) | 5' cap of mRNA, tRNA (variable loop) | Facilitates translation initiation, protects mRNA from degradation, stabilizes tRNA structure. wikipedia.orgoup.comresearchgate.net |
| N2,N2-dimethylguanosine (m2,2G) | tRNA | Contributes to tRNA stability. nih.govoup.com |
| 2'-O-methylguanosine (Gm) | rRNA, tRNA, snRNA, mRNA | Enhances RNA stability, influences RNA folding and interactions. nih.govamerigoscientific.comresearchgate.net |
| Queuosine (Q) | tRNA (position 34) | Modulates translational speed. oup.com |
Biochemical Pathways and Enzymatic Recognition of Guanosine, 1 Methyl 3 O Methyl
Hypothesized Biogenesis Pathways for the Dual Methylation
The formation of 1-methyl-3'-O-methylguanosine likely involves the enzymatic transfer of methyl groups to two distinct positions on the guanosine (B1672433) molecule: the N1 position of the guanine (B1146940) base and the 3'-hydroxyl group of the ribose sugar.
The vast majority of biological methylation reactions are catalyzed by a large superfamily of enzymes known as S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases). nih.govnih.gov These enzymes utilize S-adenosyl-L-methionine (SAM or AdoMet) as the universal methyl donor. nih.govnih.gov The formation of 1-methyl-3'-O-methylguanosine would almost certainly require one or more SAM-dependent MTases.
The methylation at the N1 position of guanosine (to form m1G) is a known modification, particularly in transfer RNA (tRNA). wikipedia.org This reaction is catalyzed by tRNA (guanine37-N1)-methyltransferase, known as TrmD in bacteria and Trm5 in archaea and eukaryotes. wikipedia.orgnih.gov Therefore, a Trm5-like enzyme is a strong candidate for catalyzing the N1-methylation step.
Ribose methylation, typically at the 2'-hydroxyl position (2'-O-methylation), is also a common modification in various RNA species. qmul.ac.uk This reaction is catalyzed by 2'-O-methyltransferases. While 3'-O-methylation is less common, it is plausible that a related ribose methyltransferase, specific for the 3' position, exists. The enzymes responsible for mRNA cap methylation, such as mRNA (guanine-N7-)-methyltransferase and mRNA (nucleoside-2'-O-)-methyltransferase, highlight the diversity of MTases acting on nucleotides. ucla.edu
Table 1: Putative Methyltransferases in 1-methyl-3'-O-methylguanosine Biogenesis
| Methylation Site | Enzyme Family | Known Examples | Function |
|---|---|---|---|
| N1-Guanine | tRNA (guanine-N1)-methyltransferase | Trm5 (Eukaryotes/Archaea), TrmD (Bacteria) | Catalyzes the formation of 1-methylguanosine (B33566) (m1G), crucial for preventing translational frameshift errors. wikipedia.orgnih.govmdpi.com |
The dual methylation could occur through two hypothetical mechanisms:
Sequential Methylation: This is the more probable pathway, involving two distinct enzymatic steps. In this model, guanosine would first be methylated at one position, creating an intermediate (either 1-methylguanosine or 3'-O-methylguanosine), which then serves as the substrate for a second methyltransferase. The biosynthesis of other complex modified nucleosides, such as wyosine, follows a sequential pathway that begins with the formation of 1-methylguanosine (m1G). mdpi.com This precedent suggests that N1-methylation might occur first, followed by 3'-O-methylation.
Concurrent Methylation: This less likely mechanism would involve a single, highly specialized enzyme or a stable multi-enzyme complex that recognizes guanosine and catalyzes both methylations simultaneously or in rapid succession without releasing the intermediate. This would require a complex active site capable of binding both the guanine base and the ribose sugar in precise orientations for the dual modification.
Potential Demethylation Enzymes and Reversibility of Modifications
The stability and reversibility of the 1-methyl and 3'-O-methyl modifications are critical to their potential regulatory roles. RNA modifications can be reversed by demethylating enzymes, suggesting a dynamic regulatory system. nih.gov
The AlkB family of oxidative demethylases are known to repair aberrant alkylation damage in both DNA and RNA. nih.gov For instance, human AlkB homologues can remove methyl groups from N1-methyladenine and N3-methylcytosine. nih.gov Specific AlkB mutants have been engineered to demethylate N1-methylguanosine (m1G) and even one of the two methyl groups from N2,N2-dimethylguanosine (m2,2G). nih.gov This suggests that an AlkB-like enzyme could potentially reverse the N1-methylation of guanosine.
In DNA, demethylation can also be achieved through a pathway involving the Ten-Eleven Translocation (TET) family of enzymes, which iteratively oxidize a methyl group, followed by its excision. abcam.comwikipedia.org While primarily studied in the context of DNA, the existence of RNA demethylases indicates that such modifications are not always permanent fixtures. youtube.com The reversibility of the 3'-O-methyl group is less clear, as ribose methylations are generally considered to be stable modifications.
Substrate Specificity and Catalytic Mechanisms of Modifying Enzymes
The catalytic mechanism for the putative methyltransferases would involve the binding of both SAM and the guanosine-containing substrate. elifesciences.orgbiorxiv.org The enzyme's active site would position the methyl group of SAM for a nucleophilic attack by the target atom on the guanosine—either the N1 atom of the guanine ring or the 3'-oxygen of the ribose. This is a classic SN2 reaction. nih.gov
Enzyme specificity is paramount. The putative N1-methyltransferase must distinguish guanosine from other nucleosides. Studies on TrmD and Trm5 reveal that these enzymes recognize specific functional groups on the guanine base, such as the N1 and O6 atoms, and the exocyclic 2-amino group. nih.gov The hypothetical 3'-O-methyltransferase would need to specifically recognize the 3'-hydroxyl group of the ribose, distinguishing it from the 2'- and 5'-hydroxyls. The substrate specificity of methyltransferases can be influenced by factors like pH and ionic strength. nih.gov
Interplay with Nucleic Acid Polymerases and Nucleases
The presence of dual methylations on a single nucleoside would likely have significant consequences for its interaction with enzymes that process nucleic acids, such as RNA polymerases.
Modified nucleosides can interfere with the processes of transcription and translation. rsc.orgoup.com The methylation at the N1 position of guanine disrupts the Watson-Crick base-pairing face, which is critical for recognition by RNA polymerase during transcription. oup.com The addition of a methyl group at this position introduces steric hindrance and a positive charge, which can block the progression of the polymerase. wikipedia.orgoup.com
The additional 3'-O-methyl group would further alter the structure of the nucleoside. This modification would prevent the formation of the canonical 3'-5' phosphodiester bond that is essential for elongating the RNA chain. s3waas.gov.in Therefore, if Guanosine, 1-methyl-3'-O-methyl- were to be incorporated into an elongating RNA transcript, it would act as a potent chain terminator, halting transcription. The presence of such a modification within the DNA template could also stall the RNA polymerase, as the enzyme would be unable to accommodate the dually modified base in its active site. oup.comoup.com Studies on other guanine modifications, like O6-methylguanine (O6-meG), show that they can cause RNA polymerase to stall or misincorporate nucleotides, leading to altered transcripts. oup.comoup.com The combined effect of N1 and 3'-O methylation would likely present a more significant block to transcription elongation than either modification alone.
Table 2: Hypothesized Effects of Guanosine, 1-methyl-3'-O-methyl- on Transcription
| Modification Feature | Mechanism of Interference | Potential Consequence |
|---|---|---|
| N1-methylation | Disrupts Watson-Crick hydrogen bonding face; introduces steric bulk and a positive charge. wikipedia.orgoup.com | Impaired recognition by RNA polymerase; transcriptional stalling; reduced fidelity. |
| 3'-O-methylation | Blocks the 3'-hydroxyl group, preventing phosphodiester bond formation. s3waas.gov.in | Potent RNA chain termination if incorporated. |
| Dual Modification | Combined steric and electronic disruption of both the base and the sugar moiety. | Strong block to transcriptional elongation; high potential for premature transcription termination. oup.com |
Impact on Nucleic Acid Repair Pathways
Extensive searches of scientific literature and biochemical databases did not yield specific information regarding the impact of Guanosine, 1-methyl-3'-O-methyl- on nucleic acid repair pathways. The available research on methylated guanosine derivatives in the context of DNA and RNA repair primarily focuses on other, structurally distinct compounds.
Research has detailed the effects of various monomethylated guanosine adducts. For instance, 1-methylguanosine (m1G) , when present in DNA, is recognized as a lesion that can be mutagenic and block replication. nih.gov This type of damage is often addressed by specific DNA repair mechanisms. Similarly, lesions like O6-methylguanine are well-characterized mutagenic adducts whose repair by enzymes such as O6-alkylguanine-DNA alkyltransferase is a critical cellular defense mechanism. nih.gov The AlkB family of dioxygenases also plays a role in repairing certain methylated bases through direct reversal. mdpi.com
In the context of RNA, modifications such as m1G are known intermediates in the biosynthetic pathways of complex modifications in tRNA, like wyosine. mdpi.comnih.gov These modifications are crucial for proper tRNA function and translational fidelity.
However, the compound specified, Guanosine, 1-methyl-3'-O-methyl- , which features methylation at both the N1 position of the guanine base and the 3'-O position of the ribose sugar, is not documented in the context of nucleic acid repair in the available search results. Consequently, there is no data to construct a detailed analysis or data table concerning its recognition by repair enzymes, its potential to stall repair processes, or its role as a substrate for any known repair pathway. The scientific community has not, according to the available information, characterized the interaction between Guanosine, 1-methyl-3'-O-methyl- and the cellular machinery responsible for maintaining nucleic acid integrity.
Functional Roles in Cellular Processes and Gene Expression
Effects on Ribonucleic Acid (RNA) Stability and Turnover
There is no direct scientific literature available that details the specific effects of Guanosine (B1672433), 1-methyl-3'-O-methyl- on RNA stability and turnover. However, the impact of other RNA modifications can offer some insights. For instance, the presence of a 7-methylguanosine (B147621) cap is known to protect messenger RNA (mRNA) from degradation by exonucleases. wikipedia.org Various other modifications, such as N6-methyladenosine (m6A) and 5-methylcytidine (B43896) (m5C), have also been shown to regulate mRNA stability. medium.com The 3'-O-methylation on the ribose might theoretically contribute to stability by protecting the 3'-end from certain ribonucleases, as 3'-O-Methylguanosine has been described as an RNA chain terminator. medchemexpress.com However, this is speculative without direct experimental evidence for the dual-modified compound.
Modulation of Messenger RNA (mRNA) Translation Dynamics
The influence of Guanosine, 1-methyl-3'-O-methyl- on the dynamics of mRNA translation is not documented. Research on related methylated nucleosides provides some context for how such a modification might function.
While there is no data for Guanosine, 1-methyl-3'-O-methyl-, the 1-methylguanosine (B33566) (m1G) modification, particularly at position 37 of transfer RNA (tRNA), plays a crucial role in preventing ribosomal frameshifting. nih.gov The absence of m1G in certain tRNAs can lead to a higher frequency of +1 frameshifting events, especially at codons with successive C's. nih.gov One study on phenylalanine tRNA (tRNAPhe) found that the presence of m1G in place of the hypermodified Y base at position 37 rendered the tRNA "shifty," stimulating frameshifting in retroviruses. nih.gov It is plausible that the 1-methyl group of Guanosine, 1-methyl-3'-O-methyl- could have a similar influence on the decoding process, though this remains to be experimentally verified. The addition of a 3'-O-methyl group could further modulate this effect, but how is currently unknown.
Studies on N1-methylpseudouridine have also shown that this modification can induce +1 ribosomal frameshifting, likely as a consequence of ribosome stalling. medium.comresearchgate.netnih.gov
Direct evidence for the impact of Guanosine, 1-methyl-3'-O-methyl- on translation initiation and elongation is absent. However, studies on other methylated guanosines suggest potential effects. For example, the presence of 1-methylguanosine in mRNA codons has been shown to impede the addition of amino acids, thereby slowing down translation elongation in a position-dependent manner. researchgate.netnih.govnih.gov Similarly, N1-methyladenosine (m1A) modifications in the 5' untranslated region (UTR) of mRNA can enhance translation initiation, while their presence in the coding sequence can interfere with it. nih.gov
The 3'-O-methyl group, acting as a chain terminator, would be expected to halt translation if incorporated into a growing RNA chain during transcription. medchemexpress.com If present within a mature mRNA molecule, its effect on elongation kinetics by a translating ribosome is not clear from the available data.
Implications for Transfer RNA (tRNA) Structure and Function
The presence and role of Guanosine, 1-methyl-3'-O-methyl- in tRNA have not been specifically described. The function of tRNA is heavily dependent on its three-dimensional structure, which is stabilized by numerous post-transcriptional modifications.
There is no information directly linking Guanosine, 1-methyl-3'-O-methyl- to tRNA folding and stability. However, methylation at various positions on tRNA is known to be critical for its proper structure. For instance, N1-methylguanosine at position 9 (m1G9) in mitochondrial tRNA is implicated in correct folding. mdpi.com The methylation of the ribose 2'-hydroxyl group (2'-O-methylation) is also known to enhance the thermodynamic stability of tRNA. nih.gov A study on a related compound, 2′-O-methyl-8-methylguanosine, demonstrated its ability to significantly stabilize Z-RNA, a left-handed helical conformation of RNA. uniprot.org It is conceivable that the 3'-O-methylation in Guanosine, 1-methyl-3'-O-methyl- could contribute to the local or global stability of a tRNA molecule, but this is purely hypothetical.
The effect of Guanosine, 1-methyl-3'-O-methyl- on the efficiency of aminoacylation—the crucial step of attaching an amino acid to its corresponding tRNA—is unknown. The proper folding of tRNA is essential for its recognition by the correct aminoacyl-tRNA synthetase. nih.gov Mutations that alter tRNA structure, even those distant from the anticodon or the acceptor stem, can impact modification status and, consequently, function. nih.gov If Guanosine, 1-methyl-3'-O-methyl- were present in a tRNA molecule, it could potentially influence the recognition by its synthetase, but no studies have addressed this possibility.
Contribution to Ribosomal RNA (rRNA) Processing and Ribosome Biogenesis
Information on the role of Guanosine, 1-methyl-3'-O-methyl- in rRNA processing and ribosome biogenesis is not available in the scientific literature.
Regulatory Significance in Non-Coding RNA Metabolism
The regulatory significance of Guanosine, 1-methyl-3'-O-methyl- in the metabolism of non-coding RNAs has not been documented.
Mechanistic Insights into Nucleic Acid Synthesis Inhibition in Viral Systems
There is no available research to provide mechanistic insights into how Guanosine, 1-methyl-3'-O-methyl- might inhibit nucleic acid synthesis in viral systems. While 3'-O-methylguanosine acts as a chain terminator, this function cannot be directly and solely attributed to the doubly methylated compound without specific evidence.
Advanced Analytical Methodologies for Detection and Quantification of Guanosine, 1 Methyl 3 O Methyl
High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a gold standard for the quantitative analysis of modified nucleosides due to its exceptional sensitivity, selectivity, and accuracy. dovepress.com This technique is particularly well-suited for distinguishing and quantifying isomers of methylated nucleosides.
The development of a highly sensitive and specific HPLC-MS/MS assay for Guanosine (B1672433), 1-methyl-3'-O-methyl- involves the careful optimization of several parameters. The choice of the stationary phase, mobile phase composition, and mass spectrometric conditions are all critical for achieving the desired performance.
Chromatographic Separation: Reversed-phase chromatography is commonly employed for the separation of nucleosides. A C18 column is often the column of choice, providing good retention and separation of these polar compounds. dovepress.com Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid to improve ionization) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used to achieve optimal separation of the target analyte from other matrix components and isomeric species. dovepress.comresearchgate.net
Mass Spectrometric Detection: Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides the high selectivity required for unambiguous quantification. nih.govnih.gov In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This double mass filtering significantly reduces chemical noise and enhances the signal-to-noise ratio. The selection of optimal precursor-product ion transitions is a key step in method development.
| Parameter | Typical Condition | Reference |
|---|---|---|
| HPLC System | Ultra-High-Performance Liquid Chromatography (UPLC) system | dovepress.com |
| Column | C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm) | dovepress.com |
| Mobile Phase A | 0.1% Formic acid in water | dovepress.com |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | dovepress.com |
| Flow Rate | 0.2 - 0.4 mL/min | acs.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | acs.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor Ion (m/z) | [M+H]+ for Guanosine, 1-methyl-3'-O-methyl- | dovepress.com |
| Product Ion (m/z) | Specific fragment ion (e.g., corresponding to the base) | dovepress.com |
Quantifying Guanosine, 1-methyl-3'-O-methyl- in complex biological matrices such as urine, plasma, or cell lysates presents additional challenges due to the presence of numerous interfering substances. nih.gov Effective sample preparation is therefore essential to remove these interferences and enrich the analyte of interest. Solid-phase extraction (SPE) is a commonly used technique for this purpose. nih.gov The use of a stable isotope-labeled internal standard, which has identical chemical and physical properties to the analyte but a different mass, is crucial for accurate quantification as it compensates for matrix effects and variations in extraction recovery and instrument response.
Capillary Electrophoresis and Other Separation Techniques
Capillary electrophoresis (CE) is a powerful separation technique that offers high resolution and efficiency, making it suitable for the analysis of closely related compounds like isomers of methylated nucleosides. nih.govnih.gov In CE, separation is based on the differential migration of charged species in an electric field within a narrow capillary. For neutral or similarly charged isomers, the addition of a selector to the background electrolyte can induce differential migration.
Cyclodextrins are commonly used chiral selectors in CE and can also be effective for separating positional isomers. nih.gov The formation of inclusion complexes between the analyte and the cyclodextrin (B1172386) cavity can lead to differences in electrophoretic mobility, enabling the separation of isomers that would otherwise co-migrate. The choice of cyclodextrin type and concentration, as well as the pH and composition of the background electrolyte, are critical parameters to be optimized for a successful separation.
Development of Antibody-Based Detection Systems (e.g., for epitranscriptomic mapping)
The development of highly specific antibodies is a cornerstone for many techniques used to study modified nucleosides, including immunoassays and epitranscriptomic mapping. abcam.comnih.gov Antibodies that can specifically recognize Guanosine, 1-methyl-3'-O-methyl- would enable a range of applications, from quantifying the total amount of this modification in a sample to mapping its location within RNA molecules.
The production of such antibodies typically involves immunizing an animal with a conjugate of the modified nucleoside and a carrier protein. nih.gov The resulting polyclonal or monoclonal antibodies must then be rigorously characterized to ensure their specificity for Guanosine, 1-methyl-3'-O-methyl- and to determine any cross-reactivity with other modified or unmodified nucleosides. nih.gov While antibodies specific for 1-methylguanosine (B33566) (m1G) have been successfully developed and used to probe tRNA structure, the development of antibodies that can distinguish between different positional isomers of methylated guanosine remains a significant challenge. nih.gov
Once a specific antibody is available, it can be employed in various formats:
Enzyme-Linked Immunosorbent Assay (ELISA): For the quantitative measurement of the total abundance of the modification in a sample. nih.gov
Immunofluorescence/Immunohistochemistry: To visualize the subcellular localization of the modification within cells and tissues.
MeRIP-Seq: As described above, for transcriptome-wide mapping of the modification. nih.gov
The availability of a well-characterized antibody specific for Guanosine, 1-methyl-3'-O-methyl- would be a major advancement in the field, facilitating a deeper understanding of its biological significance.
Mechanistic Implications in Cellular Regulation and Disease Pathways
Molecular Mechanisms in Cellular Stress Responses and Adaptation
RNA modifications are integral to the cellular stress response, providing a mechanism for rapid adaptation by modulating RNA stability and function. The methylation of guanosine (B1672433) at various positions is a key player in this process. For instance, N7-methylguanosine (m7G) modification of tRNAs, mediated by the METTL1 enzyme, is vital for protecting these molecules from stress-induced cleavage. springernature.com In the absence of this methylation, tRNAs are susceptible to cleavage by endonucleases like angiogenin, leading to the accumulation of 5' tRNA fragments (tRFs). springernature.comembopress.org These fragments can disrupt normal protein synthesis and activate broad stress response pathways, ultimately increasing sensitivity to stressors and promoting apoptosis. springernature.comembopress.org
Similarly, the N1-methylation of guanosine, which confers a positive charge and steric bulk, is crucial for stabilizing the local RNA structure, particularly in the anticodon loop of tRNAs. wikipedia.org This stabilization is critical for maintaining translational fidelity under normal conditions and becomes even more important during stress, where the cellular machinery is under pressure. wikipedia.org The presence of a 3'-O-methyl group would further enhance molecular stability. Therefore, it can be mechanistically inferred that 1-methyl-3'-O-methylguanosine serves as a powerful stabilizing mark on RNA. Its presence would likely shield the phosphodiester backbone from stress-induced endonucleolytic cleavage, thereby preserving the integrity of essential RNA pools, preventing the generation of stress-inducing fragments, and allowing for the maintenance of protein synthesis required for cellular recovery and adaptation.
Perturbations in RNA methylation patterns are increasingly linked to oxidative stress. tandfonline.com Structure-stabilizing methylations in ribosomal RNA (rRNA) have been shown to protect these molecules from damage induced by reactive oxygen species (ROS). tandfonline.com The dual methylation of 1-methyl-3'-O-methylguanosine would contribute significantly to this protective effect, ensuring that RNA molecules containing it remain functional during periods of high oxidative stress.
Influence on Innate Immune Sensing and Response Pathways (drawing from 2'-O-methylation roles)
The innate immune system relies on pattern recognition receptors (PRRs) to distinguish self from non-self nucleic acids. Unmodified or aberrantly modified RNAs are often recognized as pathogen-associated molecular patterns (PAMPs), triggering antiviral and inflammatory responses. RNA modifications serve as a molecular signature to mark endogenous RNAs as "self" and prevent autoimmune activation.
The role of 2'-O-methylation of the ribose sugar is particularly well-established in this context. Found in bacterial and eukaryotic tRNAs and rRNAs, 2'-O-methylation at guanosine (Gm) potently suppresses the activation of endosomal Toll-like receptors TLR7 and TLR8, which are key sensors of single-stranded RNA. [from initial search] This modification can act as a direct antagonist, competing with immunostimulatory RNA for receptor binding and thereby inhibiting the production of type I interferons and other inflammatory cytokines. [from initial search]
Given the structural and functional similarities between 2'-O-methylation and 3'-O-methylation, the 3'-O-methyl group in Guanosine, 1-methyl-3'-O-methyl- is expected to perform a similar immune-dampening function. By adding bulk to the ribose sugar, it would sterically hinder the interaction between the RNA molecule and the binding pocket of PRRs like TLR7 and RIG-I, which are sensitive to modifications in this region. The combination of a 3'-O-methyl group with the N1-methylation on the guanine (B1146940) base would create a highly modified nucleoside, strongly signaling it as "self" to the innate immune system. This dual modification would serve as a robust mechanism to prevent the host's own RNA from triggering an inappropriate and damaging immune response.
| RNA Modification | Associated Receptor(s) | Immune Effect |
| 2'-O-methylation (Gm) | TLR7, TLR8 | Suppression/Antagonism: Inhibits IFN-α and inflammatory cytokine production. [from initial search] |
| N1-methyladenosine (m1A) | - | Modulation: Regulates translation of immune-related transcripts. [from initial search] |
| N6-methyladenosine (m6A) | RIG-I, TLR3 | Modulation: Can either enhance or suppress immune signaling depending on context and "reader" proteins. nih.gov |
| Unmodified Uridine/Guanosine | TLR7, TLR8 | Activation: Potent trigger of inflammatory responses. [from initial search] |
| Inferred Role of 3'-O-methylation | TLR7, TLR8, RIG-I | Suppression (Inferred): Likely masks RNA from recognition, preventing immune activation, similar to 2'-O-methylation. |
This table summarizes the known effects of various RNA methylations on innate immune pathways and includes the inferred role of 3'-O-methylation based on existing evidence.
Alterations in Gene Expression Programs through Transcriptomic Remodeling
RNA modifications can profoundly alter gene expression programs by affecting transcription, splicing, translation efficiency, and mRNA stability. The dual modifications present in Guanosine, 1-methyl-3'-O-methyl- suggest it can influence gene expression at multiple levels.
Firstly, the 3'-O-methyl group makes the extension of an RNA chain impossible, as it caps (B75204) the 3'-hydroxyl group required for phosphodiester bond formation. Consequently, 3'-O-methylguanosine triphosphate acts as a chain terminator in RNA synthesis. trilinkbiotech.combioscience.co.uk If this modification were to be incorporated into a transcript, it would lead to premature transcription termination, effectively silencing the expression of that gene.
Secondly, the N1-methylguanosine (m1G) modification, commonly found at position 37 in the anticodon loop of specific tRNAs, is essential for maintaining translational fidelity. wikipedia.org Its presence prevents +1 frameshift errors during protein synthesis, ensuring the correct amino acid sequence is produced. wikipedia.orgnih.gov A deficiency in m1G can lead to significant errors in protein output and reduced cell viability. wikipedia.org
Therefore, the presence of 1-methyl-3'-O-methylguanosine within a tRNA molecule would have a complex regulatory effect. While the m1G component is crucial for accurate translation, the role of the 3'-O-methyl group in this context is less clear but likely contributes to structural stability. The precise location of this modified nucleoside within a transcript is paramount to its function, potentially acting as a transcriptional stop sign or as a fine-tuner of protein synthesis, thereby remodeling the cellular proteome and transcriptome. nih.govnih.gov
Interplay with Other RNA and DNA Methylation Pathways
The cellular "methylome" is a complex and interconnected network. The function of a single RNA modification is often dependent on the presence or absence of other modifications on the same molecule and is regulated by a coordinated system of methyltransferase ("writer") and demethylase ("eraser") enzymes.
A clear example of this interplay was observed in studies of phenylalanine tRNA (tRNA-Phe). The tendency of this tRNA to cause ribosomal frameshifting was not only dependent on the presence of 1-methylguanosine (B33566) (m1G) but was also significantly influenced by the 2'-O-methylation status of adjacent nucleosides within the anticodon loop. nih.gov This demonstrates that the functional output of m1G is context-dependent and fine-tuned by other nearby modifications. It is highly probable that the function of Guanosine, 1-methyl-3'-O-methyl- is similarly modulated by the surrounding modification landscape of the RNA molecule it inhabits.
Furthermore, there is extensive crosstalk between DNA methylation and RNA methylation pathways. wikipedia.org Enzymes that deposit these marks often use the same methyl donor, S-adenosylmethionine (SAM), and the regulatory machinery can be interconnected. For example, epigenetic silencing of a gene via DNA methylation in its promoter region could lead to reduced transcription of an RNA that would normally contain 1-methyl-3'-O-methylguanosine. Conversely, alterations in RNA methylation that affect the translation of key epigenetic modifiers (like DNA methyltransferases) could have downstream effects on the DNA methylome. wikipedia.orgnih.gov This intricate interplay ensures that gene expression is tightly controlled across multiple regulatory layers.
Role as a Biochemical Probe for Investigating Nucleic Acid-Protein Interactions
Modified nucleosides are invaluable tools for dissecting complex biochemical processes. The unique chemical features of Guanosine, 1-methyl-3'-O-methyl- make it a potential biochemical probe for studying the interactions between nucleic acids and proteins.
Future Research Directions and Emerging Paradigms for Guanosine, 1 Methyl 3 O Methyl Research
Integrated Omics Approaches for Comprehensive Cellular Profiling
To achieve a holistic understanding of the cellular impact of Guanosine (B1672433), 1-methyl-3'-O-methyl-, future research will heavily rely on integrated omics approaches. nih.govmdpi.com This involves the simultaneous analysis of various molecular layers within a cell, including the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics). By combining these datasets, researchers can construct a comprehensive picture of how the presence and abundance of this modified guanosine derivative correlate with changes in gene expression, protein levels, and metabolic pathways. nih.gov
For instance, transcriptomic analysis can reveal whether the presence of Guanosine, 1-methyl-3'-O-methyl- in RNA influences the stability or translation efficiency of messenger RNA (mRNA). wikipedia.org Proteomic studies can then identify proteins that specifically bind to RNA containing this modification, shedding light on its functional protein partners. Furthermore, metabolomic profiling can uncover alterations in cellular metabolism that are associated with fluctuations in the levels of this compound. The integration of these multi-omics datasets will be crucial for building predictive models of the compound's function and for identifying its role in various biological states and diseases. mdpi.comnih.gov
Table 1: Integrated Omics in Guanosine, 1-methyl-3'-O-methyl- Research
| Omics Layer | Information Gained | Potential Insights |
| Genomics | Identification of genetic variations associated with altered levels of the compound. | Understanding the genetic basis of the compound's metabolism and function. |
| Transcriptomics | Quantification of gene expression changes correlated with the compound's abundance. | Elucidating the impact on RNA stability, splicing, and translation. |
| Proteomics | Identification of proteins that bind to or are regulated by the compound. | Discovering effector proteins and downstream signaling pathways. |
| Metabolomics | Analysis of metabolic shifts associated with the compound's presence. | Revealing the compound's role in cellular metabolism and bioenergetics. |
High-Throughput Screening for Modulators of Methyltransferase or Demethylase Activities
The levels of Guanosine, 1-methyl-3'-O-methyl- within a cell are regulated by the activity of specific enzymes: methyltransferases that add the methyl groups and demethylases that remove them. Identifying small molecules that can either enhance or inhibit these enzymes is a key goal for therapeutic development and for creating research tools to manipulate the compound's levels. High-throughput screening (HTS) is a powerful method to achieve this. nih.govnih.gov
HTS allows for the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a target enzyme. nih.gov In the context of Guanosine, 1-methyl-3'-O-methyl-, researchers can develop assays that measure the activity of the responsible methyltransferases and demethylases. For example, a fluorescence-based assay could be designed where a change in fluorescence intensity indicates whether a compound is inhibiting or activating the enzyme. nih.gov The identification of such modulators would not only provide valuable chemical probes for studying the biological functions of this modified nucleoside but could also represent starting points for the development of new drugs targeting diseases where its regulation is aberrant. nih.govmdpi.com
Structural Biology of Guanosine, 1-methyl-3'-O-methyl- in Complex with Binding Partners
A deep understanding of how Guanosine, 1-methyl-3'-O-methyl- exerts its effects at the molecular level requires detailed structural information. Future research will focus on determining the three-dimensional structures of this modified nucleoside when it is in complex with its binding partners, such as proteins or other nucleic acids. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) will be instrumental in this endeavor.
By visualizing the precise atomic interactions between Guanosine, 1-methyl-3'-O-methyl- and its binding partners, scientists can gain insights into the basis of its recognition and the functional consequences of this interaction. For example, the structure of this modified nucleoside within the active site of a protein could reveal how it influences the protein's conformation and activity. nih.gov Similarly, understanding its structural role within a folded RNA molecule can explain how it affects RNA stability and its interactions with other molecules. nih.gov This structural information is also invaluable for the rational design of drugs that specifically target these interactions.
Development of Novel Biosensors and Imaging Probes
To study the dynamic regulation and localization of Guanosine, 1-methyl-3'-O-methyl- within living cells, researchers need tools that can detect and visualize it in real-time. The development of novel biosensors and imaging probes is a critical area of future research. These tools could be based on various principles, including Förster resonance energy transfer (FRET), where the interaction of the biosensor with the target molecule leads to a change in fluorescence. nih.gov
For instance, a genetically encoded biosensor could be designed that changes its fluorescent properties upon binding to Guanosine, 1-methyl-3'-O-methyl-. This would allow for the visualization of the compound's distribution and concentration changes within different cellular compartments. Similarly, synthetic fluorescent probes that specifically recognize this modified nucleoside could be developed for use in advanced microscopy techniques. nih.gov These tools will be essential for dissecting the spatiotemporal dynamics of this modification and its role in various cellular processes.
Exploration in Diverse Model Organisms for Evolutionary Conservation and Divergence
To fully appreciate the biological importance of Guanosine, 1-methyl-3'-O-methyl-, it is crucial to understand its evolutionary history. Future research will involve exploring its presence and function in a wide range of model organisms, from simple eukaryotes like yeast to more complex organisms like fruit flies, zebrafish, and mice. By comparing the machinery and pathways associated with this modification across different species, scientists can determine its degree of evolutionary conservation.
If the enzymes responsible for adding and removing the methyl groups on this guanosine derivative, as well as its functional roles, are conserved across diverse species, it would strongly suggest a fundamental and critical biological function. Conversely, identifying species-specific differences could reveal how this modification has been adapted for specialized functions during evolution. This comparative approach will provide valuable insights into the core functions of Guanosine, 1-methyl-3'-O-methyl- and how it has contributed to the diversity of life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
